(5Z)-3-ethyl-5-({7-ethyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-3-ETHYL-5-({7-ETHYL-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound that features multiple functional groups, including an indole, imidazolidinone, and pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ETHYL-5-({7-ETHYL-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials may include indole derivatives, ethyl groups, and pyrrolidine. Key steps in the synthesis could involve:
- Formation of the indole core.
- Introduction of the ethyl groups.
- Formation of the imidazolidinone ring.
- Coupling of the pyrrolidine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and pyrrolidine moieties.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Various substitution reactions could occur, especially at the indole and imidazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, (5Z)-3-ETHYL-5-({7-ETHYL-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5Z)-3-ETHYL-5-({7-ETHYL-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
- Binding to enzymes and inhibiting their activity.
- Interacting with receptors and modulating signal transduction pathways.
- Affecting cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-ETHYL-5-({7-ETHYL-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-THIOIMIDAZOLIDIN-4-ONE: Similar structure but with a different sulfur-containing group.
(5Z)-3-ETHYL-5-({7-ETHYL-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMIDAZOLIDIN-4-ONE: Lacks the sulfur atom in the imidazolidinone ring.
Uniqueness
The uniqueness of (5Z)-3-ETHYL-5-({7-ETHYL-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H26N4O2S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[7-ethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H26N4O2S/c1-3-15-8-7-9-17-16(12-18-21(28)26(4-2)22(29)23-18)13-25(20(15)17)14-19(27)24-10-5-6-11-24/h7-9,12-13H,3-6,10-11,14H2,1-2H3,(H,23,29)/b18-12- |
InChI Key |
IWXFEKAOPQLKGQ-PDGQHHTCSA-N |
Isomeric SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCCC3)/C=C\4/C(=O)N(C(=S)N4)CC |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCCC3)C=C4C(=O)N(C(=S)N4)CC |
Origin of Product |
United States |
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